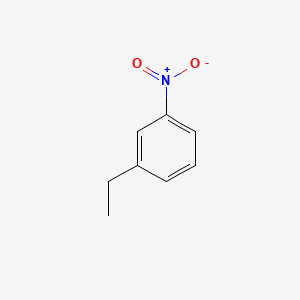

1-Ethyl-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAKLPGKSXJZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223979 | |

| Record name | 1-Ethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7369-50-8 | |

| Record name | 1-Ethyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7369-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437X9WL9JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-ethyl-3-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective multi-step synthesis for 1-ethyl-3-nitrobenzene, starting from benzene (B151609). Direct nitration of ethylbenzene (B125841) is unsuitable for producing the meta isomer in significant yields due to the ortho, para-directing nature of the ethyl group. This document outlines a strategic three-step synthetic pathway that leverages the directing effects of intermediate functional groups to achieve the desired substitution pattern. The procedure involves: (1) Friedel-Crafts acylation of benzene to form acetophenone (B1666503), (2) nitration of acetophenone to yield 3-nitroacetophenone, and (3) a selective Wolff-Kishner reduction of the ketone to produce the final product, this compound. Detailed experimental protocols, quantitative data, and a complete workflow visualization are provided to serve as a valuable resource for professionals in chemical research and pharmaceutical development.

Introduction: The Challenge of Regioselectivity

The synthesis of specifically substituted aromatic compounds is a cornerstone of organic chemistry. The introduction of a nitro group onto an ethyl-substituted benzene ring is a classic example of electrophilic aromatic substitution (EAS). However, the regiochemical outcome of this reaction is dictated by the directing effect of the substituent already present on the ring. The ethyl group is an activating, ortho, para-director, meaning it donates electron density to the aromatic ring and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions adjacent (ortho) and opposite (para) to itself.[1]

Consequently, the direct nitration of ethylbenzene yields a mixture of isomers, predominantly 2-ethylnitrobenzene (B1329339) and 4-ethylnitrobenzene, with only trace amounts of the desired this compound (meta isomer).[1] To overcome this challenge, a multi-step synthetic strategy is required, which installs a meta-directing group prior to the nitration step.

This guide details a reliable three-step pathway:

-

Friedel-Crafts Acylation: An acetyl group (CH₃CO-), which is a deactivating and meta-directing group, is introduced onto the benzene ring.[2]

-

Nitration: The nitro group is then introduced, and it is directed to the meta position by the acetyl group.

-

Reduction: The acetyl group is selectively reduced to an ethyl group, yielding the target molecule without affecting the nitro group. This final step converts the substituent from a meta-director back to an ortho, para-director.[3]

Proposed Synthetic Pathway Overview

The overall transformation from benzene to this compound is illustrated below.

Caption: A three-step synthetic route to this compound from benzene.

Experimental Protocols & Data

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves, must be worn. Concentrated acids and anhydrous aluminum chloride are highly corrosive and react violently with water.

Step 1: Friedel-Crafts Acylation of Benzene to Acetophenone

This reaction introduces an acetyl group onto the benzene ring using acetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][5]

Quantitative Data

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Anhydrous Benzene | C₆H₆ | 78.11 | ~45 mL | Solvent |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 20.0 g | 0.15 mol |

| Acetyl Chloride | CH₃COCl | 78.50 | 6.0 mL (6.6 g) | ~0.084 mol |

| Conc. Hydrochloric Acid | HCl | 36.46 | ~50 mL | For Quench |

| 5% Sodium Hydroxide (B78521) | NaOH | 40.00 | As needed | For Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

Methodology

-

Setup: Assemble a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube filled with calcium chloride.[4]

-

Reagent Addition: To the flask, add anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath.[6]

-

Slowly add acetyl chloride dropwise from the dropping funnel to the stirred mixture over 30 minutes. An exothermic reaction will occur, evolving HCl gas. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60°C under reflux for approximately 30-60 minutes to complete the reaction.[5]

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (top layer). Wash the organic layer sequentially with water, 5% sodium hydroxide solution (to neutralize any remaining acid), and finally with brine.[4]

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the benzene solvent using a rotary evaporator. The crude acetophenone can be purified by vacuum distillation.

Step 2: Nitration of Acetophenone to 3-Nitroacetophenone

The acetyl group on acetophenone deactivates the ring and directs the incoming nitro group to the meta position.[8] This reaction is highly exothermic and requires careful temperature control.

Quantitative Data

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Acetophenone | C₈H₈O | 120.15 | 60.0 g | 0.50 mol |

| Conc. Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 185 mL | Catalyst/Solvent |

| Conc. Nitric Acid (70%) | HNO₃ | 63.01 | 40 mL | ~0.65 mol |

| Ice | H₂O | 18.02 | ~750 g | For Quench |

| Ethanol (B145695) | C₂H₅OH | 46.07 | As needed | Recrystallization |

Methodology

-

Setup: Place 125 mL of concentrated sulfuric acid into a 500 mL three-necked flask equipped with an efficient mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

-

Reagent Addition: Cool the sulfuric acid to 0°C or below using an ice-salt bath. Slowly add 60 g (0.5 mol) of acetophenone from the dropping funnel, ensuring the temperature does not rise above 5°C.[8]

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration: Cool the acetophenone-sulfuric acid mixture to -5°C to -7°C. Slowly add the cooled nitrating mixture dropwise over 30-45 minutes. It is critical to maintain the reaction temperature between -5°C and 0°C with vigorous stirring to prevent side reactions.[8][9]

-

Reaction Completion: After the addition is complete, continue stirring at 0°C for an additional 10 minutes.

-

Work-up and Isolation: Pour the reaction mixture slowly with vigorous stirring onto a mixture of 750 g of crushed ice and 1.5 L of water. The product will precipitate as a yellow solid.[8]

-

Filter the solid product by suction and wash it thoroughly with cold water to remove residual acid.

-

Purification: The crude 3-nitroacetophenone can be purified by recrystallization from ethanol to yield yellow crystals.[9]

Step 3: Wolff-Kishner Reduction of 3-Nitroacetophenone

This step selectively reduces the ketone to a methylene (B1212753) group (CH₂) while leaving the nitro group intact. The Clemmensen reduction is unsuitable as the acidic conditions would also reduce the nitro group.[3][10] The Huang-Minlon modification of the Wolff-Kishner reduction is a common and effective procedure.[11][12]

Quantitative Data

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 3-Nitroacetophenone | C₈H₉NO₃ | 165.15 | (from Step 2) | 1.0 |

| Hydrazine (B178648) Hydrate (85%) | H₂NNH₂·H₂O | 50.06 | 3 equiv. | 3.0 |

| Potassium Hydroxide | KOH | 56.11 | 3 equiv. | 3.0 |

| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | Solvent | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction |

Methodology

-

Setup: In a round-bottom flask fitted with a reflux condenser, combine 3-nitroacetophenone, potassium hydroxide, hydrazine hydrate, and diethylene glycol.

-

Hydrazone Formation: Heat the mixture to reflux (around 100-130°C) for 1-2 hours to form the hydrazone intermediate. Water will be generated during this step.[12]

-

Reduction: Reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture rises to approximately 200°C.[11][12]

-

Once the temperature reaches ~200°C, reattach the reflux condenser and continue to heat at this temperature for an additional 3-4 hours. The decomposition of the hydrazone, with evolution of nitrogen gas, occurs at this higher temperature to form the product.[11]

-

Work-up: Cool the reaction mixture and dilute it with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing and Isolation: Combine the organic extracts and wash them with dilute HCl followed by water. Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The final product, this compound, can be purified by vacuum distillation.

Visualization of Experimental Workflow

The following diagram illustrates the complete logical workflow for the synthesis of this compound.

Caption: Detailed workflow for the three-step synthesis of this compound.

References

- 1. youtube.com [youtube.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. is.muni.cz [is.muni.cz]

- 10. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 11. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 12. jk-sci.com [jk-sci.com]

"physical and chemical properties of 1-ethyl-3-nitrobenzene"

An In-depth Technical Guide to 1-Ethyl-3-nitrobenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its characteristics, experimental protocols for its synthesis, and relevant safety information.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉NO₂. It serves as a key intermediate in various organic syntheses, including the preparation of m-nitroacetylbenzene.[1] Understanding its physical and chemical properties is crucial for its effective and safe use in research and manufacturing.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[2]

-

Synonyms: m-Nitroethylbenzene, 3-Ethylnitrobenzene, Benzene, 1-ethyl-3-nitro-[2][3][4]

-

SMILES: CCC1=CC(=CC=C1)--INVALID-LINK--[O-][2]

Physical Properties

The physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.

| Property | Value | Source(s) |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Melting Point | -37.9 °C | [1][3][6] |

| Boiling Point | 242.5 - 243.2 °C at 760 mmHg | [3][6] |

| Density | 1.127 - 1.1345 g/cm³ | [3][6] |

| Refractive Index | 1.5359 - 1.544 | [1][3][6] |

| Flash Point | 105.3 °C | [3] |

| Water Solubility | Generally considered insoluble | [5] |

| Solubility in Organic Solvents | Soluble in aromatic hydrocarbons (benzene, toluene) and polar organic solvents (ethanol, acetone) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.68 - 2.9 | [3] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | [2][3] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of nitroaromatic compounds. The nitro group is deactivating and meta-directing for electrophilic aromatic substitution reactions. The ethyl group is an ortho, para-director, but the strong deactivating effect of the nitro group dominates. The compound can undergo reduction of the nitro group to form 3-ethylaniline.

Spectral Data

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center has compiled mass spectrum data (electron ionization) for this compound.[2][4]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[2]

-

Nuclear Magnetic Resonance (NMR): Detailed NMR data can be accessed through specialized chemical suppliers.[7]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

This method involves the reduction of the vinyl group of 3-nitrostyrene (B1585535).

Experimental Procedure:

-

Dissolve 0.015 g of a suitable catalyst and 2 mmol of 3-nitrostyrene in 10 mL of ethanol (B145695) in a reaction vessel.

-

Place the reaction mixture under a hydrogen atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon complete conversion of the starting material, remove the catalyst by filtration.

-

Evaporate the solvent under reduced pressure to obtain the purified this compound product.[1][3]

Caption: Workflow for the synthesis of this compound from 3-nitrostyrene.

This patented method involves a three-step process starting from m-nitroacetophenone.[8]

Step 1: Synthesis of 1-(3-nitrophenyl)ethanol

-

Add methanol (B129727) and m-nitroacetophenone (e.g., 6.6g, 40mmol) to a reaction flask.

-

Cool the mixture to 0°C.

-

Add sodium borohydride (B1222165) in batches and allow the reaction to proceed at room temperature.

-

Concentrate the methanol, perform an extraction, combine the organic phases, and concentrate to obtain 1-(3-nitrophenyl)ethanol.[8]

Step 2: Synthesis of 1-(1-iodoethyl)-3-nitrobenzene

-

Add dichloromethane, 1-(3-nitrophenyl)ethanol, imidazole, triphenylphosphine, and elemental iodine to a reaction flask.

-

Allow the reaction to proceed at room temperature.

-

Extract the product, combine the organic phases, and concentrate to obtain the crude 1-(1-iodoethyl)-3-nitrobenzene.[8]

Step 3: Synthesis of this compound

-

Dissolve the crude 1-(1-iodoethyl)-3-nitrobenzene in a polar solvent.

-

Add sodium borohydride in batches and react at room temperature.

-

Perform an extraction, combine the organic phases, and concentrate.

-

Purify the final product by distillation under reduced pressure to yield pure this compound.[8]

Caption: Multi-step synthesis of this compound from m-nitroacetophenone.

Safety, Handling, and Storage

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H402 (Harmful to aquatic life).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store at room temperature[1][6][9] or at 2-8°C, desiccated.

-

Personal Protective Equipment: Use of appropriate personal protective equipment, including gloves and eye protection, is recommended.

This guide provides a foundational understanding of this compound for scientific and industrial applications. For more detailed information, consulting the cited sources is recommended.

References

- 1. This compound | 7369-50-8 [chemicalbook.com]

- 2. This compound | C8H9NO2 | CID 81836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound CAS#: 7369-50-8 [m.chemicalbook.com]

- 7. 7369-50-8|this compound|BLD Pharm [bldpharm.com]

- 8. CN110498744B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

The Strategic Role of 1-Ethyl-3-nitrobenzene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-nitrobenzene is a key aromatic intermediate whose strategic importance in organic synthesis is centered around the versatile reactivity of its nitro and ethyl functionalities. The nitro group, a strong electron-withdrawing group, directs electrophilic substitution to the meta position and can be readily reduced to an amino group, opening pathways to a wide array of aniline (B41778) derivatives. The ethyl group can be oxidized or otherwise functionalized, adding another layer of synthetic utility. This technical guide provides an in-depth exploration of the synthesis, reactions, and applications of this compound, with a focus on its role as a precursor in the development of pharmaceuticals and other complex organic molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in leveraging this valuable synthetic building block.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 7369-50-8[1][2] |

| Molecular Formula | C₈H₉NO₂[1][2] |

| Molecular Weight | 151.16 g/mol [1] |

| Appearance | Colorless to pale yellow, oily liquid |

| Melting Point | -8 °C[3] |

| Boiling Point | 212 °C[3] |

| Density | 0.975 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.555[3] |

| LogP | 2.81[4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ ~8.25 (d, H ortho to NO₂), ~7.71 (t, H para to NO₂), ~7.56 (t, H meta to NO₂), ~2.75 (q, CH₂), ~1.30 (t, CH₃) ppm. (Predicted based on typical shifts for monosubstituted nitrobenzenes)[5] |

| ¹³C NMR (CDCl₃) | δ ~148 (C-NO₂), ~135 (C para to NO₂), ~129 (C meta to NO₂), ~123 (C ortho to NO₂), ~29 (CH₂), ~15 (CH₃) ppm. (Predicted based on typical shifts for monosubstituted nitrobenzenes)[5] |

| IR (Vapor Phase) | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretches.[1] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 151.[1][6] |

Synthetic Routes to this compound

Several synthetic pathways to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Multi-step Synthesis from m-Nitroacetophenone

A reliable and high-yielding route to this compound begins with the commercially available m-nitroacetophenone. This multi-step synthesis involves the reduction of the ketone, conversion of the resulting alcohol to a leaving group (e.g., iodide), and subsequent reduction of the halide.

Caption: Synthesis of this compound from m-Nitroacetophenone.

Experimental Protocol: Synthesis from m-Nitroacetophenone

Step 1: Reduction of m-Nitroacetophenone to 1-(3-Nitrophenyl)ethanol

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve m-nitroacetophenone in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (B1222165) (NaBH₄) portion-wise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield 1-(3-nitrophenyl)ethanol.

Step 2: Iodination of 1-(3-Nitrophenyl)ethanol

-

To a solution of 1-(3-nitrophenyl)ethanol in dichloromethane (B109758) (DCM), add triphenylphosphine (B44618) (PPh₃) and imidazole.

-

Stir the mixture until all solids are dissolved.

-

Slowly add iodine (I₂) portion-wise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(1-iodoethyl)-3-nitrobenzene.

Step 3: Reduction to this compound

-

Dissolve the crude 1-(1-iodoethyl)-3-nitrobenzene in a polar solvent such as ethanol (B145695).

-

Add sodium borohydride (NaBH₄) portion-wise at room temperature.

-

Stir the mixture for 1-2 hours, monitoring by TLC.

-

After completion, add water to quench the reaction.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Hydrogenation of 3-Nitrostyrene (B1585535)

The selective hydrogenation of the alkene functionality in 3-nitrostyrene provides a direct route to this compound. The key challenge in this approach is to avoid the concurrent reduction of the nitro group.

Caption: General Workflow for Hydrogenation of 3-Nitrostyrene.

Experimental Protocol: General Method for Hydrogenation of 3-Nitrostyrene

-

In a suitable reaction vessel, dissolve 3-nitrostyrene in ethanol.

-

Add a selective hydrogenation catalyst (e.g., a specific single-atom doped catalyst or a carefully chosen supported noble metal catalyst).[7]

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a controlled temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of Celite®.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or distillation.

Friedel-Crafts Alkylation of Nitrobenzene (B124822) (Theoretical Consideration)

The direct Friedel-Crafts alkylation of nitrobenzene with an ethylating agent is theoretically a straightforward approach. However, in practice, this reaction is highly disfavored. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, making the reaction extremely sluggish or preventing it from occurring altogether. Due to its inertness, nitrobenzene is sometimes even used as a solvent for Friedel-Crafts reactions. Therefore, this is not a recommended synthetic route.

Key Reactions of this compound as a Synthetic Intermediate

The synthetic utility of this compound lies in the independent or sequential transformation of its functional groups.

Caption: Key Synthetic Transformations of this compound.

Reduction to 3-Ethylaniline

The reduction of the nitro group to an amine is one of the most important transformations of this compound, yielding the versatile intermediate 3-ethylaniline.[8] This reaction can be achieved using various reducing agents.

Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide (B78521) solution until the solution is strongly basic, which will precipitate tin salts.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-ethylaniline by vacuum distillation.

Experimental Protocol: Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or methanol.

-

Carefully add a catalyst, such as 5-10% Palladium on Carbon (Pd/C), under an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-5 bar or using a hydrogen-filled balloon for atmospheric pressure).

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Vent the excess hydrogen and purge the system with nitrogen.

-

Remove the catalyst by filtration through Celite®.

-

Concentrate the filtrate to obtain 3-ethylaniline, which is often of high purity.[9]

Oxidation to m-Nitrobenzoic Acid

The ethyl group of this compound can be oxidized to a carboxylic acid group, providing a route to m-nitrobenzoic acid. Strong oxidizing agents are typically required for this transformation.

Experimental Protocol: Oxidation using Potassium Permanganate (B83412) (KMnO₄)

-

In a round-bottom flask, create a suspension of this compound in water containing a small amount of sodium carbonate.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate in water portion-wise over several hours.

-

Continue heating at reflux until the purple color of the permanganate has disappeared.

-

Cool the mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the m-nitrobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from water or an ethanol/water mixture can be performed for further purification.

Applications in Pharmaceutical and Agrochemical Synthesis

While direct applications of this compound in final drug structures are not widely documented, its derivative, 3-ethylaniline, is a valuable intermediate in the synthesis of biologically active molecules.[3][10]

-

Histone Deacetylase (HDAC) Inhibitors: 3-Ethylaniline serves as a reagent in the synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors, which are a class of compounds being investigated for cancer therapy.[3]

-

Antifungal Agents: It is used in the synthesis of novel 2-aminonicotinamide derivatives that have shown potential as antifungal agents.[3]

-

Dyes and Pesticides: As a chemical intermediate, 3-ethylaniline is also employed in the manufacturing of various dyes and pesticides.[10]

The synthetic pathways outlined in this guide provide access to a range of substituted anilines and benzoic acids that are key pharmacophores in many drug discovery programs. For instance, substituted anilines are core components of many kinase inhibitors used in oncology.[11]

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its utility stems from the ability to selectively transform the nitro and ethyl groups, providing access to a variety of important building blocks, most notably 3-ethylaniline. The synthetic routes and reaction protocols detailed in this guide offer researchers a practical framework for the preparation and utilization of this compound. As the demand for novel pharmaceuticals and complex organic materials continues to grow, the strategic application of intermediates like this compound will remain a cornerstone of innovative chemical synthesis.

References

- 1. This compound | C8H9NO2 | CID 81836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. This compound [webbook.nist.gov]

- 7. Single non-noble metal atom doped C2N catalysts for chemoselective hydrogenation of 3-nitrostyrene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-ETHYLANILINE FOR SYNTHESIS 10 ML [chembk.com]

- 11. benchchem.com [benchchem.com]

Technical Guide: 1-Ethyl-3-nitrobenzene (CAS 7369-50-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthesis of 1-ethyl-3-nitrobenzene (CAS 7369-50-8). All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for its synthesis and analysis are also included. This document is intended to serve as a valuable resource for professionals in chemical research and drug development who may use this compound as a synthetic intermediate.

Chemical Identity and Structure

This compound is an aromatic nitro compound with the CAS Registry Number 7369-50-8.[1] Its chemical structure consists of an ethyl group and a nitro group attached to a benzene (B151609) ring at positions 1 and 3, respectively.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 7369-50-8[1][2][3] |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Ethyl-1-nitrobenzene, m-Nitroethylbenzene, Benzene, 1-ethyl-3-nitro-[2][3][4] |

| Molecular Formula | C₈H₉NO₂[1][2][3] |

| Molecular Weight | 151.16 g/mol [1][3][4] |

| InChI | InChI=1S/C8H9NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3[1] |

| InChIKey | RXAKLPGKSXJZEF-UHFFFAOYSA-N[1] |

| SMILES | O=--INVALID-LINK--[O-][3] |

| EINECS | 230-923-6[2] |

Physicochemical Properties

The physical and chemical properties of this compound are well-documented and crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Light yellow to yellow liquid[4] |

| Melting Point | -37.9 °C[2][5] |

| Boiling Point | 242.55 °C[2][5] |

| Density | 1.1345 g/cm³[2][5] |

| Flash Point | 105.3 °C[2] |

| Refractive Index | 1.5359 (estimate)[2][5] |

| Vapor Pressure | 0.0507 mmHg at 25°C[2] |

| Purity | ≥98%[3] |

| Storage | Store at room temperature in a dry, sealed container.[3] |

Table 3: Computational Data

| Property | Value |

| Topological Polar Surface Area (TPSA) | 43.14 Ų[3] |

| logP (Octanol/Water Partition Coefficient) | 2.1572[3] |

| Hydrogen Bond Acceptors | 2[3] |

| Hydrogen Bond Donors | 0[3] |

| Rotatable Bonds | 2[3] |

Synthesis and Experimental Protocols

This compound is a key intermediate in organic synthesis.[6] One common application is in the synthesis of m-nitroacetylbenzene.[4] A general method for its preparation involves the hydrogenation of 3-nitrostyrene.[4]

Synthesis via Hydrogenation of 3-Nitrostyrene

A general experimental procedure for the synthesis of this compound is outlined below. This protocol is based on the catalytic hydrogenation of 3-nitrostyrene.[4][7]

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 0.015 g of a suitable catalyst (e.g., a palladium-based catalyst) and 2 mmol of 3-nitrostyrene.[4]

-

Solvent Addition: Add 10 mL of ethanol (B145695) to the reaction vessel.[4][7]

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere and stir at standard reaction conditions.[4][7]

-

Reaction Monitoring: Monitor the progress of the reaction in real-time using thin-layer chromatography (TLC).[4][7]

-

Work-up: Once the starting material is completely consumed, remove the catalyst by filtration.[4][7]

-

Purification: Evaporate the solvent under reduced pressure to obtain the purified this compound.[4]

Analysis by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC.[8]

Experimental Protocol:

-

Column: Newcrom R1 HPLC column.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[8]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[8]

Safety Information

It is important to handle this compound with appropriate safety precautions.

Table 4: Hazard and Precautionary Statements

| Category | Information |

| Pictogram | GHS07[4] |

| Signal Word | Warning[4] |

| Hazard Statements | H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]H402: Harmful to aquatic life.[4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P273: Avoid release to the environment.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P302+P352: IF ON SKIN: Wash with plenty of water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Applications in Research and Development

This compound primarily serves as an intermediate in organic synthesis.[6] Its functional groups, the nitro and ethyl groups on the aromatic ring, allow for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides.[6] For instance, the nitro group can be readily reduced to an amine, which is a common functional group in many biologically active compounds.

Conclusion

This technical guide has provided a detailed overview of the properties, structure, synthesis, and safety of this compound (CAS 7369-50-8). The tabulated data and experimental protocols offer a practical resource for researchers and professionals in the fields of chemistry and drug development. The provided workflows for synthesis and analysis serve as a foundation for the practical application of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Nitration of Ethylbenzene

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the mechanism, quantitative data, and experimental protocols for the electrophilic nitration of ethylbenzene (B125841). This reaction is a fundamental example of electrophilic aromatic substitution (EAS) and is crucial for the synthesis of nitroaromatic compounds, which are key precursors in the manufacturing of pharmaceuticals, dyes, and other industrial chemicals.[1][2]

Mechanism of Electrophilic Aromatic Substitution

The nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction that proceeds through a multi-step mechanism.[1] The core of the mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich π system of the ethylbenzene ring.[3][4]

Step 1: Generation of the Nitronium Ion Electrophile

The nitronium ion (NO₂⁺) is typically generated in situ through the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1][2] The sulfuric acid protonates the hydroxyl group of nitric acid, which then dissociates by losing a molecule of water to form the highly reactive nitronium ion.[4][5]

Step 2: Electrophilic Attack and Sigma Complex Formation

The nucleophilic π-electron system of the ethylbenzene ring attacks the electrophilic nitronium ion. This step is the rate-determining step of the reaction as it disrupts the aromaticity of the ring.[4][6] The attack forms a carbocation intermediate known as an arenium ion or a sigma complex, where the positive charge is delocalized across the ring through resonance.[7][8]

The ethyl group is an electron-donating group through an inductive effect, which activates the ring, making ethylbenzene react faster than benzene (B151609) itself.[9][10] This electron-donating nature stabilizes the positive charge in the sigma complex, particularly when the attack occurs at the ortho and para positions.[11]

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as a water molecule or the bisulfate ion (HSO₄⁻) formed in the first step, abstracts a proton from the carbon atom bonded to the new nitro group.[1][2] This regenerates the carbon-carbon double bond, restoring the stable aromatic system and yielding the final nitroethylbenzene product.[5][12]

Regioselectivity and Isomer Distribution

The ethyl group is an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions adjacent (ortho) and opposite (para) to itself on the aromatic ring.[11] This is due to two main factors:

-

Electronic Effects : The electron-donating nature of the alkyl group stabilizes the carbocation intermediates formed during ortho and para attack more effectively than the intermediate for meta attack.[10][11]

-

Steric Effects : While electronically favored, the ortho positions are sterically hindered by the adjacent ethyl group. This can sometimes lead to a higher proportion of the para product, where steric hindrance is minimized.[10]

The precise ratio of isomers is dependent on the specific reaction conditions, such as temperature and the nitrating agent used.[1][10]

Quantitative Data Summary

The distribution of isomers and the overall yield of the nitration of ethylbenzene are highly dependent on the experimental conditions. Higher temperatures can increase the rate of reaction but may also lead to the formation of dinitrated byproducts.[11][13]

| Parameter | Mixed Acid Nitration | Nitration with HNO₃/Acetic Anhydride (B1165640) | Notes |

| Reagents | Ethylbenzene, Conc. HNO₃, Conc. H₂SO₄ | Ethylbenzene, Conc. HNO₃, Acetic Anhydride | Sulfuric acid acts as a catalyst to form the nitronium ion.[11] Acetic anhydride can form acetyl nitrate, a milder nitrating agent.[14] |

| Temperature | 30-50°C | 0°C to Room Temperature | Careful temperature control is required to prevent dinitration and ensure safety.[11][14] |

| Reaction Time | 30-60 minutes | Several hours to overnight | Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC).[1][11] |

| Typical Yield | High | High | Yields are generally high but depend on purification methods.[11] |

| Isomer Ratio (ortho:para:meta) | ~45 : 50 : 5 | Varies, can favor para | The ratio is influenced by steric hindrance and the nature of the nitrating agent.[1][10][13] |

Note: The exact isomer distribution can vary based on specific reaction conditions.[1]

Experimental Protocols

Below are detailed methodologies for common laboratory-scale nitration of ethylbenzene procedures.

Protocol 1: Mixed Acid Nitration

This is the most common method for aromatic nitration.[11]

-

Preparation of Nitrating Mixture : In a round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid. While stirring, slowly add 20 mL of concentrated nitric acid, ensuring the temperature of the mixture remains cool.[11][14]

-

Reaction : To the cold, stirred nitrating mixture, add 0.1 mol of ethylbenzene dropwise over 30-45 minutes. The internal reaction temperature must be maintained below 10°C during the addition.[14]

-

Progression : After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes. The reaction can then be allowed to warm to room temperature and stirred for a specified time (e.g., 1 hour).[11][14]

-

Work-up : Pour the reaction mixture slowly onto crushed ice (approx. 100-200 g) with vigorous stirring.[14]

-

Isolation : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[14]

-

Drying and Purification : Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The resulting isomeric mixture can be separated by fractional distillation or column chromatography.[14][15]

Protocol 2: Nitration using Nitric Acid and Acetic Anhydride

This method uses acetyl nitrate, formed in situ, which can be a milder and more selective nitrating agent.[1]

-

Preparation of Nitrating Agent : To a flask containing 5.0 mL of acetic anhydride, cooled to 0°C with stirring, add 2.0 mL of concentrated nitric acid dropwise. Stir for 10 minutes at 0°C.[1]

-

Reaction : In a separate flask, dissolve 1.06 g (10 mmol) of ethylbenzene in 1.0 mL of acetic anhydride. Add this solution dropwise to the prepared nitrating mixture at 0°C.[1]

-

Progression : Allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Work-up and Isolation : Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂). Wash the organic layer sequentially with water and brine. Dry the organic layer, remove the solvent, and purify the products as described in Protocol 1.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. 2-Ethylnitrobenzene | 612-22-6 | Benchchem [benchchem.com]

Regioselectivity in the Nitration of Ethylbenzene: A Comprehensive Technical Guide

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the regioselectivity observed in the nitration of ethylbenzene (B125841). The guide covers the underlying reaction mechanism, quantitative data on isomer distribution, and detailed experimental protocols.

Introduction: The Significance of Ethylbenzene Nitration

The nitration of aromatic compounds is a foundational reaction in organic chemistry, pivotal for the synthesis of a wide array of chemical intermediates.[1] These nitroaromatic compounds are crucial precursors in the manufacturing of pharmaceuticals, agrochemicals, dyes, and explosives. The nitration of ethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction, yielding a mixture of ortho, meta, and para isomers.[1][2] The ethyl group, being an activating substituent, directs the incoming nitro group primarily to the ortho and para positions.[2][3] Understanding the factors that control the regioselectivity of this reaction is paramount for achieving desired product selectivity and yield.

The Mechanism of Electrophilic Aromatic Substitution in Ethylbenzene

The nitration of ethylbenzene proceeds through a well-established multi-step mechanism.[1][4]

2.1. Generation of the Nitronium Ion

The reaction is initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).[1] This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1][5] The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the nitronium ion.[1]

2.2. Electrophilic Attack and Sigma Complex Formation

The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the nitronium ion.[1] This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1] The formation of this sigma complex is the rate-determining step of the reaction.[1][6]

2.3. The Directing Effect of the Ethyl Group

The ethyl group is an activating, ortho-, para-directing substituent.[7] This is due to its electron-donating inductive effect, which stabilizes the positive charge in the sigma complex, particularly when the electrophilic attack occurs at the ortho and para positions.[1][4] The resonance structures for ortho and para attack show that one of the contributing structures is a tertiary carbocation, which is more stable than the secondary carbocations formed during meta attack.[8] This increased stability of the ortho and para intermediates leads to a lower activation energy for their formation, making them the major products.

2.4. Deprotonation and Re-aromatization

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bonded to the nitro group.[1] This action restores the aromaticity of the ring, yielding the final nitroethylbenzene product.[1]

Quantitative Data on Isomer Distribution

The regioselectivity of the nitration of ethylbenzene results in a mixture of ortho, meta, and para isomers. The ratio of these isomers is influenced by factors such as the nitrating agent, reaction temperature, and solvent.[1] The ethyl group's directing effect strongly favors the formation of the ortho and para products.[1]

| Nitrating Agent/Conditions | Ortho (%) | Para (%) | Meta (%) |

| HNO₃/H₂SO₄ | 45 | 50 | 5 |

| HNO₃/Acetic Anhydride (B1165640) | 53 | 44 | 3 |

Note: The exact isomer distribution can vary based on specific reaction conditions.[9]

Experimental Protocols

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. These experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reactions are exothermic and require careful temperature control to prevent runaway reactions.[2]

Protocol 1: Mixed-Acid Nitration of Ethylbenzene [2]

This protocol is a standard procedure for the nitration of aromatic compounds.[2]

-

Materials:

-

Ethylbenzene

-

Concentrated nitric acid (~70%)

-

Concentrated sulfuric acid (~98%)

-

Ice

-

Deionized water

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)[2]

-

-

Procedure:

-

Prepare Nitrating Mixture: In a 250 mL round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid.[2] While stirring, slowly add 20 mL of concentrated nitric acid, keeping the mixture cool.[2]

-

Reaction: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-45 minutes. It is crucial to maintain the internal reaction temperature below 10°C throughout the addition.[10] After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes.[10]

-

Work-up: Pour the reaction mixture slowly onto crushed ice (e.g., 100 g) with stirring.[10] Separate the organic layer using a separatory funnel.[10] Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution to neutralize any remaining acid, and again with water.[2]

-

Drying and Isolation: Transfer the washed organic layer to a clean, dry flask and add a small amount of anhydrous calcium chloride or magnesium sulfate to remove any residual water.[2] Swirl the flask and let it stand until the liquid becomes clear.[2] The product can then be isolated by distillation.[2]

-

Protocol 2: Nitration using Nitric Acid and Acetic Anhydride [1]

This method can sometimes offer higher selectivity for mono-nitration.[10]

-

Materials:

-

Ethylbenzene

-

Concentrated nitric acid

-

Acetic anhydride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

-

Brine

-

-

Procedure:

-

Preparation of the Nitrating Mixture: To a flask containing 5.0 mL (5.4 g, 53 mmol) of acetic anhydride, cooled to 0°C with stirring, add 2.0 mL (3.0 g, 47 mmol) of concentrated nitric acid dropwise.[1]

-

Reaction Initiation: After stirring the nitrating mixture for 10 minutes at 0°C, add a solution of 1.06 g (10 mmol) of ethylbenzene in 1.0 mL of acetic anhydride dropwise.[1]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Work-up: Dilute the mixture with 200 mL of dichloromethane (CH₂Cl₂).[1] Wash the organic layer sequentially with water (4 x 150 mL) and brine (10 mL).[1] The product can be isolated by removing the solvent under reduced pressure.

-

Protocol 3: Nitration using Nitric Acid on Silica (B1680970) Gel [1][2]

This solvent-free method offers a more environmentally friendly approach.[11]

-

Materials:

-

Ethylbenzene (1 mmol)

-

69% Nitric Acid (excess may be required)

-

Silica Gel (500 mg)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent for extraction

-

-

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add 1 mmol of ethylbenzene to 500 mg of silica gel.[1][2]

-

Addition of Nitrating Agent: Add an excess of 69% aqueous nitric acid to the mixture.[1]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1][2]

-

Work-up and Isolation: Upon completion, the product can be isolated by filtration and removal of the solvent.[1][2] Further purification can be achieved through column chromatography.[10]

-

Mandatory Visualizations

Caption: Mechanism of the electrophilic nitration of ethylbenzene.

Caption: General experimental workflow for the nitration of ethylbenzene.

Caption: Logical relationship of the ethyl group's directing effect.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Role of 1-Ethyl-3-Nitrobenzene in the Development of Novel Carbonic Anhydrase Inhibitors

An In-depth Technical Guide for Pharmaceutical Researchers

Abstract

1-Ethyl-3-nitrobenzene, a key organic intermediate, is gaining prominence in pharmaceutical development as a precursor to potent enzyme inhibitors. This technical guide elucidates the synthetic pathway from this compound to a promising class of anticancer agents: 3-ethylaniline (B1664132) hybrid imino-thiazolidinones, which are effective inhibitors of carbonic anhydrase II (CAII). This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, quantitative biological activity data, and the underlying mechanism of action, offering a valuable resource for researchers and scientists in drug discovery and development.

Introduction

Nitroaromatic compounds are fundamental building blocks in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] Among these, this compound is emerging as a significant precursor in the development of targeted cancer therapies. Its primary utility lies in its efficient conversion to 3-ethylaniline, a key component in the synthesis of novel carbonic anhydrase II (CAII) inhibitors.[1][2]

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] The overexpression of certain isoforms, particularly CAII, has been implicated in the pathophysiology of various cancers, including brain, renal, and pancreatic carcinomas.[3][4] By maintaining a slightly alkaline intracellular pH and an acidic extracellular microenvironment, CAII promotes tumor cell proliferation, survival, and invasion.[3] Consequently, the inhibition of CAII has become a validated therapeutic strategy for the development of novel anticancer agents.[4]

This guide details the synthesis and biological evaluation of a series of 3-ethylaniline hybrid imino-thiazolidinones, which have demonstrated significant inhibitory activity against CAII.[2]

Synthetic Pathway from this compound

The journey from this compound to the final active compounds involves a multi-step synthetic sequence. The initial and most critical transformation is the reduction of the nitro group to an amine, yielding 3-ethylaniline. This intermediate is then elaborated through the formation of an acyl thiourea (B124793), followed by cyclization to the imino-thiazolidinone scaffold.

Caption: Synthetic workflow from this compound to imino-thiazolidinone inhibitors.

Experimental Protocols

General Synthesis of Acyl Thioureas (5a-j) from 3-Ethylaniline

The synthesis of the acyl thiourea derivatives proceeds through a two-step, one-pot reaction.[5] First, a substituted benzoic acid is converted to its corresponding acid chloride. In the second step, the acid chloride reacts with potassium thiocyanate (B1210189) to form an isothiocyanate in situ. This is immediately followed by the addition of 3-ethylaniline to yield the final acyl thiourea.[5]

Materials:

-

Substituted benzoic acids

-

Dichloromethane (DCM)

-

Oxalyl chloride or Thionyl chloride

-

Potassium thiocyanate

-

3-Ethylaniline

Procedure:

-

A solution of the respective substituted benzoic acid in dry DCM is treated with an excess of oxalyl chloride or thionyl chloride and a catalytic amount of DMF. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is dissolved in anhydrous acetone and added to a suspension of potassium thiocyanate in acetone. The mixture is refluxed to facilitate the formation of the isothiocyanate.

-

After cooling to room temperature, a solution of 3-ethylaniline (1 molar equivalent) in acetone is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

General Synthesis of 3-Ethylaniline Hybrid Imino-Thiazolidinones (6a-j)

The final imino-thiazolidinone derivatives are synthesized via a cyclization reaction between the acyl thioureas and diethyl but-2-ynedioate.[2]

Materials:

-

Acyl thioureas (5a-j)

-

Diethyl but-2-ynedioate

-

Dry ethanol

Procedure:

-

To a solution of the appropriate acyl thiourea (5a-j) in dry ethanol, an equimolar amount of diethyl but-2-ynedioate is added.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

-

The product often precipitates out of the solution during the reaction.

-

The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure imino-thiazolidinone derivatives (6a-j).[2]

Quantitative Data: In Vitro Carbonic Anhydrase II Inhibition

The synthesized 3-ethylaniline hybrid imino-thiazolidinones (6a-j) were evaluated for their inhibitory activity against the human carbonic anhydrase II (hCAII) isoenzyme. The results, presented as IC50 values, are summarized in the table below. Acetazolamide, a known CA inhibitor, was used as a standard for comparison.

| Compound | Substituent on Phenyl Ring | Yield (%) | IC50 (µM) against hCAII[2] |

| 6a | 2-Cl | 85 | 1.875 ± 0.019 |

| 6b | 3-Cl | 82 | 2.113 ± 0.011 |

| 6c | 4-Cl | 88 | 2.019 ± 0.017 |

| 6d | 2-CH₃ | 84 | 1.989 ± 0.012 |

| 6e | 3-CH₃ | 89 | 1.545 ± 0.016 |

| 6f | 4-CH₃ | 86 | 2.341 ± 0.015 |

| 6g | 2-F | 81 | 1.995 ± 0.018 |

| 6h | 3-F | 83 | 2.543 ± 0.013 |

| 6i | 4-F | 87 | 2.224 ± 0.014 |

| 6j | H | 80 | 2.654 ± 0.011 |

| Acetazolamide | - | - | 0.987 ± 0.010 |

Mechanism of Action: Carbonic Anhydrase II Inhibition in Cancer

Carbonic anhydrase II plays a pivotal role in cancer cell survival by regulating pH. In the hypoxic and acidic tumor microenvironment, cancer cells upregulate CAII to facilitate the conversion of CO2 into bicarbonate and protons. The protons are extruded from the cell, contributing to the acidic extracellular space, while the bicarbonate helps to maintain a neutral to alkaline intracellular pH, which is optimal for the activity of glycolytic enzymes and cell proliferation.

The inhibition of CAII disrupts this pH regulation, leading to an accumulation of intracellular acid and a decrease in the pH of the cytosol. This intracellular acidification can induce apoptosis and inhibit tumor growth.

Caption: Role of Carbonic Anhydrase II in cancer cell pH regulation and its inhibition.

Conclusion

This compound serves as a valuable and strategic starting material in the synthesis of pharmacologically active compounds. Its conversion to 3-ethylaniline provides a key building block for a new class of potent carbonic anhydrase II inhibitors. The 3-ethylaniline hybrid imino-thiazolidinones have demonstrated significant in vitro activity, highlighting their potential as lead compounds for the development of novel anticancer therapies. The detailed synthetic protocols and quantitative data presented in this guide offer a solid foundation for further research and optimization of these promising molecules. This work underscores the importance of simple chemical intermediates like this compound in driving innovation in pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Technical Guide: Synthesis of m-Nitroacetylbenzene from 1-Ethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-nitroacetylbenzene, also known as 3-nitroacetophenone, from the starting material 1-ethyl-3-nitrobenzene. This conversion is a classic example of benzylic oxidation, a crucial transformation in organic synthesis for the preparation of aromatic ketones. These ketones are valuable intermediates in the pharmaceutical and chemical industries.

Reaction Overview

The synthesis involves the selective oxidation of the ethyl group of this compound at the benzylic position to form an acetyl group. The nitro group at the meta position remains unchanged during this process.

Reaction:

Several methods can achieve this transformation, typically employing an oxidizing agent and often a catalyst to ensure high yield and selectivity. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding benzoic acid or cleavage of the C-C bond.

Physicochemical Data

A summary of the key quantitative data for the reactant and product is presented below for easy reference and comparison.

| Property | This compound (Starting Material) | m-Nitroacetylbenzene (Product) |

| IUPAC Name | This compound | 1-(3-nitrophenyl)ethanone |

| Molecular Formula | C₈H₉NO₂ | C₈H₇NO₃ |

| Molecular Weight | 151.16 g/mol [1] | 165.15 g/mol [2] |

| Appearance | - | Yellow needle-like crystals[3] |

| Melting Point | - | 76-78 °C |

| Boiling Point | 236-238 °C | 202 °C (at 12 mmHg) |

| Solubility | - | Soluble in hot water and ether[3] |

Experimental Protocols

While various methods exist for benzylic oxidation, a common approach involves the use of a transition metal catalyst and an oxygen source or a peroxide. Below is a representative experimental protocol adapted from general procedures for the oxidation of substituted ethylbenzenes.[4][5][6]

Catalytic Oxidation Using Cobalt Stearate (B1226849) and Oxygen

This protocol is based on industrial methods for the oxidation of substituted ethylbenzenes.[4]

Reagents and Materials:

-

This compound

-

Cobalt (II) stearate (catalyst)

-

Oxygen gas

-

An appropriate solvent (e.g., acetic acid, or solvent-free)

-

Sodium carbonate solution (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

High-pressure reactor equipped with a stirrer, gas inlet, thermometer, and heating mantle

Procedure:

-

Reaction Setup: Charge the high-pressure reactor with this compound and a catalytic amount of cobalt (II) stearate (e.g., 0.5-2 mol%).

-

Purging: Seal the reactor and purge it with nitrogen gas to remove air, followed by vacuum application. Then, introduce oxygen, pressurizing the reactor to the desired level (e.g., 0.6-0.8 MPa).[4]

-

Reaction: Begin stirring the mixture and heat the reactor to the target temperature, typically in the range of 130-160 °C.[4] The reaction is exothermic; once initiated, the external heating may need to be reduced or removed to maintain a stable temperature.

-

Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete (typically when the ketone content is maximized), cool the reactor to room temperature and carefully vent the excess oxygen.

-

Neutralization: Transfer the reaction mixture to a separation funnel. If an acidic solvent was used, neutralize it with a saturated sodium carbonate solution until the aqueous layer is basic.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude m-nitroacetylbenzene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol (B129727) or ethanol, to obtain pure, yellow, needle-like crystals of m-nitroacetylbenzene.[3]

Visual Diagrams

Signaling Pathway: Benzylic Oxidation

The following diagram illustrates the general transformation pathway from the ethylbenzene (B125841) derivative to the corresponding acetophenone.

Caption: Generalized pathway of benzylic oxidation.

Experimental Workflow

This diagram outlines the key steps of the experimental procedure for the synthesis and purification of m-nitroacetylbenzene.

Caption: Workflow for synthesis and purification.

References

- 1. This compound | C8H9NO2 | CID 81836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CN105461565A - Method for producing nitroacetophenone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Preparation of 3-Ethylaniline from 1-Ethyl-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 3-ethylaniline (B1664132) through the reduction of its precursor, 1-ethyl-3-nitrobenzene. 3-Ethylaniline is a valuable intermediate in the manufacturing of various pharmaceuticals, agrochemicals, and dyes. The primary transformation discussed herein is the reduction of the nitro functional group to an amine. This document outlines the most common and effective methodologies for this conversion, including catalytic hydrogenation and metal-acid reductions. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers in the successful synthesis of 3-ethylaniline.

Methods for the Reduction of this compound

The conversion of this compound to 3-ethylaniline is a standard reduction reaction. The choice of method often depends on factors such as substrate sensitivity to reaction conditions, desired purity, scalability, and cost. The most prevalent methods include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile.[1] This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.[1][2]

-

Palladium on Carbon (Pd/C): This is often the preferred catalyst for nitro group reductions, offering excellent yields under relatively mild conditions.[3] Protic solvents like ethanol (B145695) or acetic acid are commonly employed to facilitate the reaction.[4]

-

Raney Nickel: An alternative to Pd/C, Raney nickel is also highly effective.[1] It is particularly useful when trying to avoid dehalogenation in substrates containing halogen substituents.[1]

Metal-Acid Reduction

Reduction using a metal in the presence of an acid is a classic and robust method for converting nitroarenes to anilines.[5] Common metal/acid systems include iron in acetic acid and tin(II) chloride in hydrochloric acid.[1][6][7] These methods are often advantageous due to their lower cost and operational simplicity, though they may require more rigorous purification of the final product.

-

Iron in Acetic Acid: This combination provides a mild and selective reduction of nitro groups, even in the presence of other reducible functionalities.[1][6]

-

Tin(II) Chloride in Hydrochloric Acid: Stannous chloride is another effective reducing agent for this transformation.[7] The reaction is typically carried out in a protic solvent like ethanol.[8]

Comparative Data of Reduction Methods

The following table summarizes typical reaction parameters for the reduction of substituted nitrobenzenes, providing a comparative overview of the different methodologies applicable to the synthesis of 3-ethylaniline.

| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | Pd/C | Ethanol/Methanol | Room Temperature - 80 | 1 - 6 | >95 |

| Catalytic Hydrogenation | Raney Nickel | Ethanol | Room Temperature - 100 | 2 - 8 | >90 |

| Metal-Acid Reduction | Fe / Acetic Acid | Ethanol/Water | Reflux | 2 - 12 | 85 - 95 |

| Metal-Acid Reduction | SnCl₂ / HCl | Ethanol | Room Temperature - Reflux | 1 - 5 | 90 - 98 |

Experimental Protocols

The following are representative experimental protocols for the reduction of a substituted nitrobenzene (B124822) to the corresponding aniline. These can be adapted for the specific synthesis of 3-ethylaniline from this compound.

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is a general procedure for the hydrogenation of a nitroarene using palladium on carbon.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply

-

Filter aid (e.g., Celite)

Procedure:

-

In a hydrogenation flask, dissolve this compound (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and purge the system with hydrogen gas, typically by evacuating and backfilling with hydrogen several times.[9]

-

Pressurize the flask with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.[9]

-

Concentrate the filtrate under reduced pressure to yield the crude 3-ethylaniline.

-

The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Reduction using Iron in Acetic Acid

This protocol describes a typical procedure for the reduction of a nitroarene using iron powder in an acidic medium.[10]

Materials:

-

This compound

-

Iron powder

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution

-

Ethyl acetate (B1210297)

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent), ethanol, and glacial acetic acid.[10]

-

Add iron powder (typically 3-5 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-